Hexamethyleneimine (HMI, azepane, CAS 111-49-9) is a seven-membered saturated aliphatic nitrogen heterocycle that serves as a high-value industrial precursor, specialized structure-directing agent (SDA), and sterically hindered base [1]. With a boiling point of 138 °C and a pKa of approximately 11.1, HMI exhibits greater steric bulk than its five- and six-membered analogs (pyrrolidine and piperidine) while maintaining strong basicity[2]. In procurement contexts, it is primarily sourced for the commercial synthesis of MWW-topology zeolites (such as MCM-22), the manufacturing of specific active pharmaceutical ingredients (APIs) containing the azepane motif, and the formulation of high-efficiency vapor-phase and bactericidal corrosion inhibitors [3].
Replacing hexamethyleneimine with more common, lower-cost cyclic amines like piperidine or morpholine typically results in critical process failures or loss of target functionality[1]. In zeolite manufacturing, the specific geometry and size of the protonated HMI molecule are strictly required to template the unique 10-membered and 12-membered ring systems of the MWW framework; substituting smaller amines alters crystallization kinetics and produces off-target topologies [2]. In pharmaceutical synthesis, the seven-membered azepane ring is a non-negotiable structural requirement for the receptor binding and pharmacokinetic profiles of drugs like tolazamide, meaning ring contraction to a piperidine analog fundamentally destroys the target drug's efficacy and metabolic clearance profile [3].
Hexamethyleneimine derivatives demonstrate significantly higher efficacy as bactericidal corrosion inhibitors compared to their 5- and 6-membered counterparts[1]. In comparative assays against sulfate-reducing bacteria (SRB) at low concentrations (25 mg/L), the HMI-derived compound achieved a 58.2% bactericidal effect, substantially outperforming piperidine (36.4%) and morpholine (16.4%) [1]. While both HMI and piperidine achieve near-total inhibition (>96%) at higher doses (50 mg/L), HMI's superior performance at lower dosing thresholds highlights its stronger surface adsorption and biological disruption capabilities [1].
| Evidence Dimension | Bactericidal effect against sulfate-reducing bacteria |
| Target Compound Data | 58.2% bactericidal effect |
| Comparator Or Baseline | Piperidine (36.4%) and Morpholine (16.4%) |
| Quantified Difference | 1.6x higher efficacy than piperidine and 3.5x higher than morpholine at equal low-dose concentrations |
| Conditions | 25 mg/L concentration against Desulfovibrio desulfuricans type SRB |
Allows procurement teams in the oil and gas sector to reduce total inhibitor dosing volumes while maintaining superior pipeline protection against biocorrosion.
Hexamethyleneimine is the benchmark organic structure-directing agent (OSDA) for the hydrothermal synthesis of MCM-22 (MWW topology) zeolites [1]. The specific geometry of the protonated HMI molecule perfectly templates the unique two-dimensional sinusoidal 10-membered ring channels and 12-membered ring supercages of the MWW framework [1]. While alternative OSDAs like cyclohexylamine or piperidine can sometimes be used in modified solvent-free systems, HMI remains the primary, highest-yield template for standard hydrothermal crystallization, achieving highly crystalline MCM-22 phases without impurities [1].
| Evidence Dimension | Templating efficacy for MWW topology |
| Target Compound Data | Primary OSDA yielding pure-phase MCM-22 |
| Comparator Or Baseline | Piperidine / Cyclohexylamine |
| Quantified Difference | HMI templates both 10-MR and 12-MR pore systems effectively under standard hydrothermal conditions |
| Conditions | Hydrothermal synthesis at 150-180 °C |
Procurement of HMI is non-negotiable for standard commercial production of MCM-22 zeolites used in petrochemical alkylation.
The ring size of saturated heterocyclic bases directly dictates their coordination behavior with metal centers [1]. In the formation of Ni(II) chelate adducts, the adduct formation constant decreases significantly as the ring size increases from the 5-membered pyrrolidine to the 7-membered hexamethyleneimine, despite all having nearly identical pKa values (~11.1–11.2) [1]. This demonstrates that HMI's larger steric profile actively hinders axial addition to the metal atom compared to smaller rings, providing a mechanism for highly selective, sterically controlled coordination[1].
| Evidence Dimension | Adduct formation constant with Ni(II) chelates |
| Target Compound Data | Lowest formation constant due to high steric hindrance |
| Comparator Or Baseline | Pyrrolidine (5-membered) and Piperidine (6-membered) |
| Quantified Difference | Inverse relationship between ring size (5 to 7) and formation constant |
| Conditions | 1:1 stoichiometry with Ni(II) chelate of di(2-bromo,4-methylphenyl) carbazone in chloroform |
Enables precise steric tuning for catalyst designers and formulation chemists who need a strong base that resists unwanted metal coordination.
The seven-membered azepane ring provides a distinct metabolic clearance profile compared to smaller heterocycles, which is critical for tuning drug half-lives [1]. In the development of H3R inverse agonists, an analogue containing an azepane ring exhibited a rat liver microsome (RLM) clearance of 55 μL/min/mg [1]. Replacing the azepane ring with a morpholine or difluoropiperidine ring altered the metabolic stability, demonstrating that the azepane motif is pharmacokinetically distinct [1]. For procurement teams, this means HMI cannot be substituted with piperidine without forcing a complete re-evaluation of the API's absorption, distribution, metabolism, and excretion (ADME) profile [1].
| Evidence Dimension | Rat Liver Microsome (RLM) Clearance |
| Target Compound Data | 55 μL/min/mg clearance rate |
| Comparator Or Baseline | Piperidine and morpholine analogs |
| Quantified Difference | Distinct clearance rate dictating half-life and metabolic stability |
| Conditions | In vitro RLM assay for H3R inverse agonists |
For pharmaceutical procurement, HMI is an essential scaffold when target binding requires a 7-membered ring, even if it requires downstream structural tuning to optimize clearance.
HMI is the primary organic structure-directing agent (OSDA) for synthesizing MCM-22 and other MWW-topology zeolites. These materials are heavily utilized as shape-selective catalysts in petrochemical processes, such as benzene alkylation and fluid catalytic cracking (FCC) additives [1].
HMI serves as a critical 7-membered ring precursor for synthesizing active pharmaceutical ingredients where the azepane motif is required for receptor binding, including the antidiabetic drug tolazamide and the selective estrogen receptor modulator (SERM) bazedoxifene [2].
HMI is formulated into vapor-phase and liquid-phase corrosion inhibitors targeting sulfate-reducing bacteria in pipelines, where its superior surface adsorption outperforms morpholine and piperidine at low dosing concentrations [3].
HMI is utilized in coordination chemistry and organic synthesis where a strong base (pKa ~11.1) is required to drive reactions, but metal-coordination must be minimized via the steric hindrance provided by the 7-membered ring [4].
Flammable;Corrosive;Acute Toxic;Irritant